1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose

Vue d'ensemble

Description

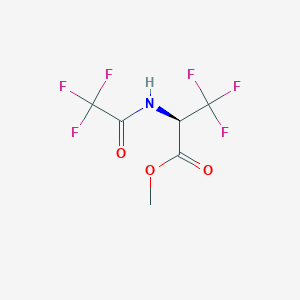

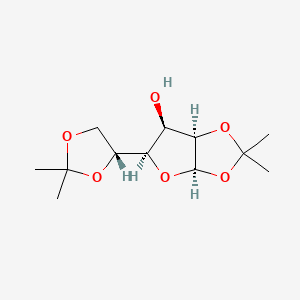

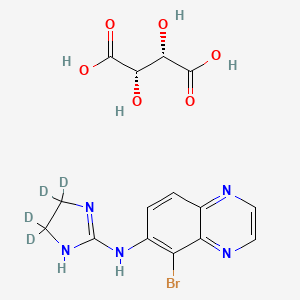

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose (GIP) is a naturally occurring sugar molecule found in a variety of plants and fungi. It is a derivative of glucose that has been modified by the addition of two isopropylidene groups. GIP has been studied extensively in recent years due to its potential applications in biochemistry and medicine.

Applications De Recherche Scientifique

Molecular Structure Analysis

The molecular structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose, a derivative of 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose, has been reported . This compound crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell . The bond lengths and angles of this tosylated glucofuranose derivative are typical .

Role in Carbohydrate Chemistry

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose plays a significant role in carbohydrate chemistry. Monosaccharides with good leaving groups like mesylate, tosylate or nosylate play a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates .

Use in the Preparation of Rare Carbohydrate Derivatives

This compound offers the possibility for the preparation of rare carbohydrate derivatives . For this purpose, protected carbohydrate building blocks were prepared from D-glucose with the potential for the convenient selective introduction of sulfonate leaving groups in high yields under mild basic conditions .

Role in Walden-Inversion

In subsequent reactions, the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases .

Use in the Preparation of Biologically Active Compounds

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose and carbanucleoside enantiomers .

Use in the Preparation of Vinyl Ether-Based Chiral Carbohydrate Synthon

This compound can also be used to prepare vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems .

Mécanisme D'action

Target of Action

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose is a derivative of glucose . It is primarily used as a starting material in the synthesis of various biologically active compounds . The primary targets of this compound are the enzymes and proteins involved in these synthesis processes.

Mode of Action

This compound is often used as a protective group in carbohydrate chemistry . The isopropylidene groups protect the hydroxyl groups on the glucose molecule from unwanted reactions during synthesis . This allows for selective manipulation of the molecule during the synthesis of more complex compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific compounds being synthesized. It is generally involved in the synthesis of biologically active compounds such as l-acovenose, 6-deoxy-l-idose, and carbanucleoside enantiomers . It can also be used to create vinyl ether-based chiral carbohydrate synthons .

Propriétés

IUPAC Name |

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224246 | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose | |

CAS RN |

14686-89-6 | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural significance of 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose?

A: 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose exhibits a distinct bicyclic structure with two fused five-membered rings. [] X-ray crystallography reveals that both of these five-membered rings adopt an envelope conformation. [] This specific spatial arrangement contributes to the molecule's overall reactivity and its ability to act as a chiral auxiliary.

Q2: How does 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose function as a chiral auxiliary in organic synthesis?

A: This compound can be attached to other molecules, influencing the stereochemical outcome of subsequent reactions. Specifically, it has been successfully employed as a chiral auxiliary in the diastereoselective C-methylation of ester enolates. [] This means it helps control which stereoisomer (molecules with the same connectivity but different 3D arrangement) is formed preferentially during the reaction.

Q3: What factors influence the stereoselectivity when using 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose as a chiral auxiliary?

A: Research indicates that the choice of base used for enolate generation significantly impacts the stereoselectivity of C-methylation reactions involving this compound. [] For instance, lithium 2,2,6,6-tetramethylpiperide (LTMP) leads to a higher preference for the (R)-enantiomer compared to lithium hexamethyldisilazanide (LHMDS). [] This suggests that the base is involved in a "post-enolization complex," which influences the facial selectivity during the alkylation step.

Q4: Beyond C-methylation, what other synthetic applications of 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose are reported in the literature?

A: This compound serves as a valuable starting material for synthesizing modified sugar molecules. Researchers have utilized it to synthesize 6-deoxy-3-O-methyl-D-gulose and, for the first time, L-acofriose (6-deoxy-3-O-methyl-L-mannose) — a sugar found in certain cardiac glycosides. [] These syntheses involved various chemical transformations, including methylation, hydrolysis, epoxide ring-opening, and sulfonate displacement reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

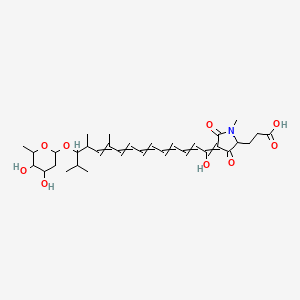

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

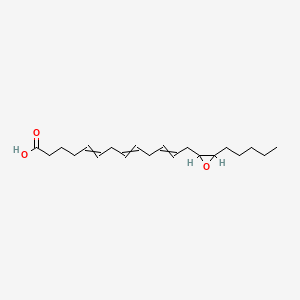

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)